Vanadyl acetylacetonate

Insulin-mimetic Drug Delivery Bioavailability

Researchers requiring absolute regioselectivity in allylic alcohol epoxidation face costly chromatographic separations with conventional reagents like m-CPBA. VO(acac)₂ delivers 100% selectivity for the allylic alcohol position with TBHP, eliminating purification bottlenecks and maximizing yields. • 100% regioselectivity for geraniol epoxidation vs. 2:1 mixtures with m-CPBA • 5.6× higher intestinal permeability than VO(ma)₂ for insulin-mimetic research • Optimal ALD precursor for monoclinic VO₂ thin films at 420 °C decomposition

Molecular Formula C10H14O5V
Molecular Weight 265.16 g/mol
Cat. No. B7853847
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameVanadyl acetylacetonate
Molecular FormulaC10H14O5V
Molecular Weight265.16 g/mol
Structural Identifiers
SMILESCC(=CC(=O)C)[O-].CC(=CC(=O)C)[O-].O=[V+2]
InChIInChI=1S/2C5H8O2.O.V/c2*1-4(6)3-5(2)7;;/h2*3,6H,1-2H3;;/q;;;+2/p-2/b2*4-3-;;
InChIKeyJFHJZWAQYMGNBE-SUKNRPLKSA-L
Commercial & Availability
Standard Pack Sizes5 g / 10 g / 50 g / 100 g / 250 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





VO(acac)₂ Baseline Properties and Procurement


Vanadyl acetylacetonate [VO(acac)₂] is a paramagnetic, blue-green solid coordination complex consisting of a vanadyl (VO²⁺) ion chelated by two acetylacetonate (acac⁻) ligands in a square pyramidal geometry [1]. The compound is soluble in polar organic solvents but insoluble in water, and it serves as a versatile precursor and catalyst in organic synthesis, materials science, and biomedical research . Its properties and performance vary significantly depending on the specific application context, making direct, quantitative comparisons with structural analogs and alternative reagents essential for informed scientific selection and procurement.

VO(acac)₂ Generic Substitution Unreliability


Generic substitution of VO(acac)₂ with other vanadyl β-diketonates or vanadium-based reagents is scientifically unreliable due to pronounced, quantifiable differences in key performance parameters. These include ligand-dependent variations in intestinal permeability and bioavailability for insulin-mimetic applications , stark differences in regioselectivity for catalytic epoxidation reactions [1], and distinct thermodynamic properties such as sublimation enthalpy that directly impact its suitability as a chemical vapor deposition (CVD) precursor [2]. The following evidence guide provides explicit, quantitative comparisons to substantiate the unique selection value of VO(acac)₂.

VO(acac)₂ Quantitative Evidence Guide


Intestinal Permeability Advantage

In a direct head-to-head comparison using a Caco-2 cell monolayer model, vanadyl acetylacetonate [VO(acac)₂] exhibited an apparent permeability coefficient (apical to basolateral) of (82.0 ± 6.7)×10⁻⁷ cm·s⁻¹, which is 5.6-fold higher than that of the structural analog bis(maltolato)oxovanadium [VO(ma)₂] at (14.6 ± 0.7)×10⁻⁷ cm·s⁻¹ . This substantial difference in intestinal absorptivity is a critical determinant of oral bioavailability and likely contributes to the observed superior in vivo glucose-lowering efficacy of VO(acac)₂.

Insulin-mimetic Drug Delivery Bioavailability

Sustained Insulin-Mimetic Effect

In a comparative in vivo study with streptozotocin-induced diabetic rats, a single intraperitoneal injection of VO(acac)₂ (0.025 mmol/kg) decreased plasma glucose to near-normal levels and sustained this effect for 5 days [1]. In contrast, the comparator compound VO(malto)₂ required a higher oral dose (0.6 mmol/kg) or a higher intraperitoneal dose (0.1 mmol/kg) to achieve a similar effect, which was sustained for only 2 days [1]. This demonstrates a superior potency and duration of action for VO(acac)₂.

Diabetes Therapy In Vivo Pharmacology Insulin-Mimetic

Regioselective Epoxidation of Geraniol

The VO(acac)₂/TBHP catalytic system exhibits absolute regioselectivity for the epoxidation of geraniol, exclusively targeting the allylic alcohol position and leaving the other alkene group completely untouched [1]. This contrasts sharply with the non-catalytic oxidant m-CPBA, which reacts with both alkene groups in geraniol, producing a mixture of epoxides in a 2:1 ratio favoring the distal alkene [1]. This fundamental difference in reaction outcome is critical for synthetic route design.

Organic Synthesis Catalysis Regioselectivity

Sublimation Enthalpy for CVD Precursors

The sublimation enthalpy of VO(acac)₂ has been determined by differential scanning calorimetry to be 140.7 ± 4.0 kJ mol⁻¹ [1]. This quantitative thermodynamic parameter is essential for designing and optimizing chemical vapor deposition (CVD) and atomic layer deposition (ALD) processes where precursor volatility and delivery are critical. While not a direct head-to-head comparison, this value can be benchmarked against other metal acetylacetonates, such as tetrakis(2,4-pentanedionato)zirconium(IV) which has a lower sublimation enthalpy of 132.0 ± 6.8 kJ mol⁻¹ [1], indicating that VO(acac)₂ requires more energy to vaporize.

Materials Science Chemical Vapor Deposition Thermodynamics

DNA Cleavage Activity

Vanadyl acetylacetonate [VO(acac)₂] demonstrates remarkable DNA cleavage activity against plasmid DNA in the absence of any external activating agents, air, or photoirradiation [1]. A direct comparative study of β-diketonate vanadyl complexes revealed that while VO(acac)₂ and VO(hd)₂ (hd = 3,5-heptanedione) exhibit similar high activity, the amide-functionalized derivatives VO(acac-NH₂)₂ and VO(acac-NMe₂)₂ are much less efficient cleaving agents [1]. This differential activity is correlated with the complexes' stability towards hydrolysis in aqueous solution, which follows the order VO(acac)₂ ≈ VO(hd)₂ >> VO(acac-NH₂)₂ ≈ VO(acac-NMe₂)₂ [1].

Chemical Biology Nuclease Mimetics Anticancer Research

Thermal Decomposition for ALD

For atomic layer deposition (ALD) of vanadium oxide thin films, a specific growth temperature of 420 °C has been identified as optimal for the decomposition of the VO(acac)₂ precursor [1]. This temperature enables the controlled formation of thermochromic VO₂ films. In contrast, the related precursor VO(thd)₂ has been reported to enable the ALD growth of V₂O₅ at a significantly lower temperature, above 196 °C [2]. This 224 °C difference in optimal decomposition temperature dictates the thermal budget and process window for film fabrication, making VO(acac)₂ suitable for applications requiring higher-temperature processing or for achieving specific vanadium oxide phases.

Atomic Layer Deposition Thin Films Process Engineering

VO(acac)₂ Recommended Application Scenarios


Orally Bioavailable Insulin-Mimetic Agents

Based on its 5.6-fold higher intestinal permeability compared to VO(ma)₂ and its 2.5-fold longer duration of glucose-lowering action at a 4-fold lower dose in diabetic rat models [1], VO(acac)₂ is the preferred candidate for research programs focused on developing orally active vanadium-based therapeutics for type 2 diabetes. Its superior bioavailability profile directly addresses a key limitation of earlier vanadium compounds.

Regiospecific Epoxidation of Allylic Alcohols

For synthetic organic chemists, the VO(acac)₂/TBHP system is the reagent of choice when absolute regioselectivity is required for the epoxidation of polyunsaturated substrates like geraniol. Its 100% selectivity for the allylic alcohol position, in contrast to the 2:1 mixture produced by m-CPBA [2], eliminates the need for difficult chromatographic separations and maximizes yield of the desired mono-epoxide, making it invaluable in natural product and pharmaceutical synthesis.

VO₂ Thin Film Fabrication by ALD/CVD

In materials science, VO(acac)₂ is a well-characterized precursor for the deposition of thermochromic VO₂ thin films via ALD, with an optimal decomposition temperature of 420 °C [3]. This higher temperature window, compared to the >196 °C required for VO(thd)₂ to deposit V₂O₅ [4], makes VO(acac)₂ suitable for processes where a higher thermal budget is required or to specifically target the formation of the monoclinic VO₂ phase for smart window and data storage applications.

DNA Cleavage Agents and Chemical Nucleases

Researchers in chemical biology and bioinorganic chemistry should select VO(acac)₂ for studies on metal-mediated DNA cleavage due to its high nuclease activity in the absence of external activators. Its superior hydrolytic stability compared to amide-functionalized derivatives like VO(acac-NH₂)₂ [5] ensures that observed activity is intrinsic to the complex and not due to rapid decomposition, making it a reliable tool for mechanistic investigations.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

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